![molecular formula C19H17NO7 B3466483 1,4-DIMETHYL 2-[4-(ACETYLOXY)BENZAMIDO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B3466483.png)
1,4-DIMETHYL 2-[4-(ACETYLOXY)BENZAMIDO]BENZENE-1,4-DICARBOXYLATE
Overview
Description
1,4-DIMETHYL 2-[4-(ACETYLOXY)BENZAMIDO]BENZENE-1,4-DICARBOXYLATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two methyl groups, an acetyloxy group, and a benzamido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[4-(ACETYLOXY)BENZAMIDO]BENZENE-1,4-DICARBOXYLATE typically involves the esterification of benzene-1,4-dicarboxylic acid with appropriate alcohols under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The acetyloxy and benzamido groups are introduced through subsequent reactions involving acetylation and amidation, respectively.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[4-(ACETYLOXY)BENZAMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzene-1,4-dicarboxylic acid derivatives.
Reduction: Formation of benzyl alcohols and benzylamines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1,4-DIMETHYL 2-[4-(ACETYLOXY)BENZAMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[4-(ACETYLOXY)BENZAMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The acetyloxy and benzamido groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibutyl terephthalate: An ester of terephthalic acid with similar structural features.
Dimethyl biphenyl-4,4’-dicarboxylate: Another aromatic ester with comparable properties.
Uniqueness
1,4-DIMETHYL 2-[4-(ACETYLOXY)BENZAMIDO]BENZENE-1,4-DICARBOXYLATE is unique due to the presence of both acetyloxy and benzamido groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 2-[(4-acetyloxybenzoyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-11(21)27-14-7-4-12(5-8-14)17(22)20-16-10-13(18(23)25-2)6-9-15(16)19(24)26-3/h4-10H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMIXBLWXTZZRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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